2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide
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Overview
Description
- It features a furan-2-ylmethyl group attached to an acetamide backbone, with a fluorophenylamino moiety.
- The compound’s structure suggests potential biological activity.
2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide: , also known by its chemical structure CHFNO, is a synthetic compound.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can likely be synthesized through organic reactions involving furan, fluorobenzene, and acetamide derivatives.
Reaction Conditions: These would involve appropriate reagents, solvents, and catalysts.
Industrial Production: Unfortunately, industrial-scale production methods remain scarce in the literature.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or altered substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its impact on cellular processes.
Medicine: Assess its pharmacological properties, including potential as a drug candidate.
Industry: Consider applications in materials science, catalysis, or organic synthesis.
Mechanism of Action
Inhibition of HDACs: The compound may exert effects by inhibiting histone deacetylases (HDACs), which regulate gene expression.
Pathways Involved: Further research is needed to elucidate specific pathways affected.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features, such as the furan-2-ylmethyl group and the fluorophenylamino moiety.
Similar Compounds: While I don’t have a comprehensive list, related compounds might include other acetamides, furan derivatives, or fluorinated aromatic compounds.
Properties
Molecular Formula |
C15H15FN2O4 |
---|---|
Molecular Weight |
306.29 g/mol |
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethoxy]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15FN2O4/c16-11-3-5-12(6-4-11)18-15(20)10-21-9-14(19)17-8-13-2-1-7-22-13/h1-7H,8-10H2,(H,17,19)(H,18,20) |
InChI Key |
IHPIKLQLRGARSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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